
3-Butenoic acid, 2-hydroxy-4-phenyl-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a butenoic acid backbone with a hydroxyl group and a phenyl group attached to it. The ® configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-4-phenyl-3-butenoic acid with specific strains of microorganisms or their treated products to produce the optically active ®-2-hydroxy-4-phenyl-3-butenoic acid . This process typically requires controlled reaction conditions, including specific temperature, pH, and the presence of catalysts or enzymes.
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then processed to isolate and purify the compound through techniques such as extraction, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenoic acid backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are commonly employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of optically active compounds and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl group play crucial roles in its binding affinity and specificity towards enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butenoic acid, 2-hydroxy-4-phenyl-, ethyl ester, (2R,3E)
- 2-Hydroxy-4-phenylbut-3-enoic acid
Uniqueness
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This configuration is crucial for its biological activity and interactions with molecular targets. Compared to its similar compounds, the ®-(9CI) variant exhibits higher specificity and potency in certain biochemical applications.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(E,2R)-2-hydroxy-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/b7-6+/t9-/m1/s1 |
Clave InChI |
ZGGWKQRHPWUSNY-XCODYQFDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/[C@H](C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


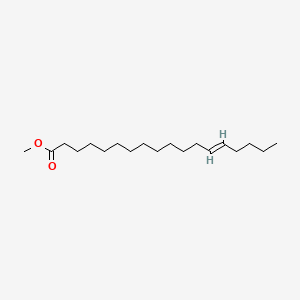
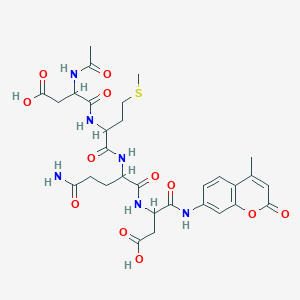
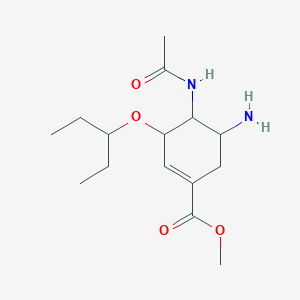
![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)
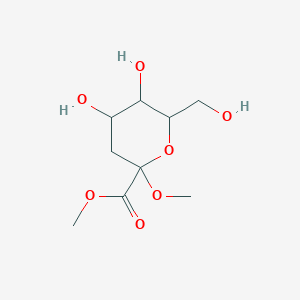
![[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B15130135.png)
![[5-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate](/img/structure/B15130138.png)
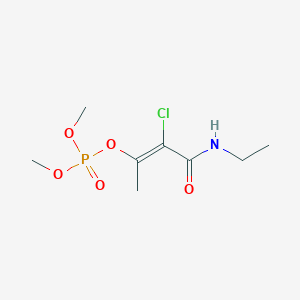
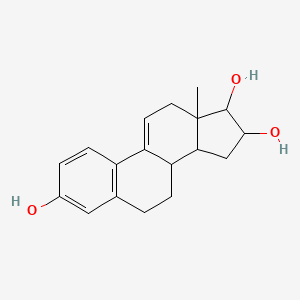
![7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15130157.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol](/img/structure/B15130164.png)
![1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B15130181.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15130188.png)
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B15130195.png)
